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Compound of Interest

Compound Name: 1-Diethoxyphosphorylethanol

Cat. No.: B098429 Get Quote

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 1-diethoxyphosphorylethanol. Due to the limited availability of direct

experimental spectra for this specific compound, this guide presents predicted spectral data

based on the analysis of closely related structures and provides a comparative analysis with

the experimentally determined NMR data of diethyl (hydroxymethyl)phosphonate. This

information is valuable for researchers, scientists, and drug development professionals working

with organophosphorus compounds.

Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-
diethoxyphosphorylethanol and the experimental data for the analogous compound, diethyl

(hydroxymethyl)phosphonate. The predictions are based on established chemical shift ranges

and coupling constants observed in similar organophosphorus molecules.

Table 1: ¹H NMR Spectral Data
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Compound
Functional
Group

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

1-

Diethoxyphospho

rylethanol

(Predicted)

CH₃-CH(OH) ~1.3 Doublet (d) ~7

P-O-CH₂-CH₃ ~1.3 Triplet (t) ~7

CH₃-CH(OH)-P ~4.0
Doublet of

Quartets (dq)

J(H,H) ≈ 7,

J(H,P) ≈ 8

P-O-CH₂-CH₃ ~4.1
Quintet or

Multiplet
~7

CH(OH) Variable Singlet (broad) -

Diethyl

(hydroxymethyl)p

hosphonate

(Experimental)

P-O-CH₂-CH₃ 1.35 Triplet (t) 7.19

HO-CH₂-P 3.91
Doublet of

Doublets (dd)

J(H,H) = J(H,P) =

6.30

P-O-CH₂-CH₃ 4.13-4.24 Multiplet (m) -

CH₂-OH 4.81-4.86 Multiplet (m) -

Table 2: ¹³C NMR Spectral Data
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Compound Carbon Atom
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

1-

Diethoxyphospho

rylethanol

(Predicted)

CH₃-CH(OH) ~16 Singlet -

P-O-CH₂-CH₃ ~16 Doublet (d) J(C,P) ≈ 6

CH₃-CH(OH)-P ~65 Doublet (d) J(C,P) ≈ 165

P-O-CH₂-CH₃ ~63 Doublet (d) J(C,P) ≈ 7

Diethyl

(hydroxymethyl)p

hosphonate

(Experimental)

P-O-CH₂-CH₃ 16.35 Doublet (d) J(C,P) = 5.68

HO-CH₂-P 56.87 Doublet (d) J(C,P) = 162.21

P-O-CH₂-CH₃ 62.51 Doublet (d) J(C,P) = 6.76

Interpretation of Spectra
The predicted ¹H NMR spectrum of 1-diethoxyphosphorylethanol is expected to show

distinct signals corresponding to the different proton environments in the molecule. The methyl

protons of the ethyl groups on the phosphate will appear as a triplet, coupled to the adjacent

methylene protons. The methyl protons of the 1-hydroxyethyl group will be a doublet, coupled

to the methine proton. The methylene protons of the ethoxy groups will likely appear as a

complex multiplet or a quintet due to coupling with both the adjacent methyl protons and the

phosphorus atom. The methine proton, being adjacent to both a hydroxyl group and the

phosphonate group, will exhibit a doublet of quartets. The hydroxyl proton signal is typically

broad and its chemical shift is highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, four distinct signals are predicted. The carbons of the methyl groups

will appear at the upfield region. The carbon directly attached to the phosphorus atom will show

a large one-bond coupling constant (¹JCP), which is a characteristic feature of
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organophosphorus compounds. The methylene carbons of the ethoxy groups will also be split

into doublets due to two-bond coupling with the phosphorus atom (²JCP), but with a much

smaller coupling constant.

Experimental Protocols
NMR Sample Preparation

A standard protocol for preparing samples for ¹H and ¹³C NMR spectroscopy of small organic

molecules is as follows:

Sample Quantity: Weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.

Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution

through a small plug of glass wool or a syringe filter into a clean, dry NMR tube. This

removes any particulate matter that could degrade the spectral quality.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

Typical acquisition parameters for ¹H and ¹³C NMR on a 400 MHz spectrometer:

Parameter ¹H NMR ¹³C NMR

Pulse Program zg30 zgpg30

Number of Scans (NS) 16 1024 or more

Relaxation Delay (D1) 1.0 s 2.0 s

Acquisition Time (AQ) ~3-4 s ~1-2 s

Spectral Width (SW) ~12 ppm ~240 ppm
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Alternative Analytical Techniques
Besides NMR spectroscopy, other analytical techniques are valuable for the characterization of

organophosphorus compounds like 1-diethoxyphosphorylethanol.

1. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile

and thermally stable organophosphorus compounds. It provides information about the

molecular weight and fragmentation pattern of the analyte, which aids in structure

elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile

compounds, LC-MS is the preferred method. It separates the components of a mixture by

liquid chromatography before they are introduced into the mass spectrometer.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the

functional groups present in a molecule. For 1-diethoxyphosphorylethanol, characteristic

absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the

alkyl groups, the P=O stretch of the phosphonate, and P-O-C stretches.

Visualizing Molecular Structure and NMR
Correlations
The following diagram, generated using the DOT language, illustrates the chemical structure of

1-diethoxyphosphorylethanol and highlights the key predicted ¹H-¹H and ¹H-³¹P NMR

couplings.

Caption: Structure of 1-diethoxyphosphorylethanol with key NMR couplings.

To cite this document: BenchChem. [Interpreting 1H and 13C NMR Spectra of 1-
Diethoxyphosphorylethanol: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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